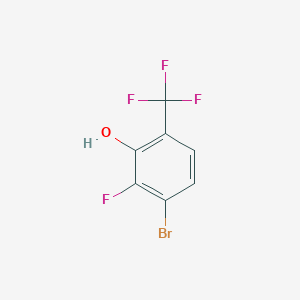

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol: is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a trifluoromethyl-substituted phenol. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide, and a fluorinating agent, such as Selectfluor or diethylaminosulfur trifluoride. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to scalable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and organometallic reagents such as Grignard reagents.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol have demonstrated promising anticancer properties. For instance, studies involving derivatives of trifluoromethyl phenols have shown effectiveness in inhibiting tumor growth and angiogenesis, which is crucial for cancer progression. A related study on a compound with similar structural features showed significant inhibition of blood vessel formation in tumor tissues, indicating its potential as an anticancer agent through the inhibition of matrix metalloproteinases (MMPs) .

Inhibition of Enzymatic Activity

The compound's structure allows it to interact with various biological targets. Computational docking studies suggest that similar compounds can effectively bind to MMP-2 and MMP-9, enzymes involved in cancer metastasis. These interactions could lead to the development of new therapeutic agents designed to combat resistant tumors .

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor in the synthesis of advanced materials, including ionic liquids (ILs) and polymeric substances. The trifluoromethyl group enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications. For example, it has been utilized in the preparation of fluorinated polymers that exhibit desirable mechanical properties and chemical inertness .

Electrophilic Aromatic Substitution Reactions

The presence of bromine and fluorine atoms in the compound facilitates electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring. This versatility is beneficial in creating complex molecular architectures for use in electronic materials or sensors .

Environmental Chemistry

Role as a Chemical Intermediate

In environmental chemistry, this compound can act as an intermediate in the synthesis of environmentally friendly pesticides and herbicides. The trifluoromethyl group is known to enhance biological activity while reducing toxicity to non-target organisms, making it a valuable component in agrochemical formulations.

Degradation Studies

Research on the environmental fate of halogenated phenols indicates that compounds like this compound may undergo specific degradation pathways under environmental conditions. Understanding these pathways is crucial for assessing their ecological impact and developing strategies for remediation .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

- 2-Fluoro-6-(trifluoromethyl)benzonitrile

- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is unique due to the presence of both bromine and fluorine atoms, along with a trifluoromethyl group, on a phenol ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H3BrF4O

- CAS Number : 943833-04-3

The trifluoromethyl group (−CF3) and the bromine atom significantly influence the compound's lipophilicity and electronic properties, which are crucial for its biological interactions.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The presence of the trifluoromethyl group can increase the potency of phenolic compounds by enhancing their ability to interact with biological targets, such as enzymes and receptors.

- Enzyme Inhibition : Research indicates that compounds with trifluoromethyl groups can inhibit various enzymes, including histone deacetylases (HDACs). For example, a related study found that trifluoromethyl-substituted compounds showed increased potency in inhibiting HDACs compared to their non-fluorinated counterparts .

- Antimicrobial Activity : Halogenated phenols are known for their antimicrobial properties. The introduction of bromine and fluorine atoms into the phenolic structure may enhance its efficacy against drug-resistant bacterial strains .

Case Studies

-

Inhibition Studies :

- A study on fluorinated phenols demonstrated that the introduction of a trifluoromethyl group significantly increased the inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .

- Another investigation into halogenated compounds indicated that 3-bromo derivatives could exhibit selective inhibition against certain cancer cell lines, emphasizing their potential as anti-cancer agents .

- Comparative Analysis :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXPBPTZTIQMCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.